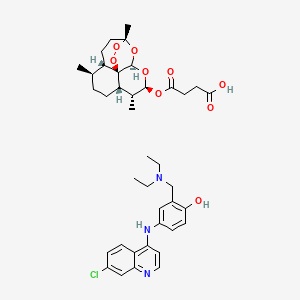

Winthrop

Description

Properties

CAS No. |

944945-14-6 |

|---|---|

Molecular Formula |

C39H50ClN3O9 |

Molecular Weight |

740.3 g/mol |

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

InChI |

InChI=1S/C20H22ClN3O.C19H28O8/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t;10-,11-,12+,13+,16-,17-,18-,19-/m.1/s1 |

InChI Key |

FNDVKMABQZJHKI-GMDKYCAISA-N |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of epilepsy for over a century. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission. However, its pharmacological profile is multifaceted, encompassing effects on excitatory neurotransmitter systems and the regulation of drug metabolism. This technical guide provides a comprehensive overview of the core mechanisms of action of phenobarbital, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Modulation of GABAergic Neurotransmission

The principal mechanism of action of phenobarbital is its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Positive Allosteric Modulation of the GABA-A Receptor

Phenobarbital binds to a distinct allosteric site on the GABA-A receptor complex, different from the binding sites for GABA and benzodiazepines.[1] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) channel, rather than the frequency of opening.[2][3] The prolonged channel opening leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[4]

At higher concentrations, phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA, contributing to its sedative-hypnotic and anesthetic effects.[1][5]

Quantitative Data: Potentiation and Direct Activation of GABA-A Receptors

The following table summarizes the quantitative parameters of phenobarbital's interaction with the GABA-A receptor, as determined by electrophysiological studies.

| Parameter | Value | Cell Type | Method | Reference |

| EC₅₀ (GABA Potentiation) | 144 µM | Rat Neocortical Neurons | Whole-cell voltage clamp | [6] |

| 0.89 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] | |

| EC₅₀ (Direct Activation) | 133 µM | Rat Neocortical Neurons | Whole-cell voltage clamp | [6] |

| 3.0 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] | |

| IC₅₀ (Channel Block) | 12.9 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] |

Signaling Pathway: GABA-A Receptor Modulation

Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibition, phenobarbital also attenuates excitatory neurotransmission, primarily through its effects on glutamate receptors.

Blockade of AMPA and Kainate Receptors

Phenobarbital has been shown to inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors that mediate fast excitatory synaptic transmission.[2][3] This blockade reduces the influx of sodium and calcium ions in response to glutamate, thereby dampening neuronal excitation.

Quantitative Data: Inhibition of AMPA Receptors

The following table presents the half-maximal inhibitory concentration (IC₅₀) of phenobarbital on AMPA receptors.

| Parameter | Value | Receptor Subtype | Method | Reference |

| IC₅₀ | 205 µM | Wild-type | Whole-cell patch clamp | [7] |

| 930 µM | GluR2 null mutant | Whole-cell patch clamp | [7] |

Signaling Pathway: Glutamate Receptor Inhibition

Modulation of Voltage-Gated Calcium Channels

Phenobarbital also exerts inhibitory effects on voltage-gated calcium channels (VGCCs), which play a crucial role in neurotransmitter release and neuronal excitability.

Inhibition of High-Voltage-Activated Calcium Channels

Studies have demonstrated that phenobarbital can block high-voltage-activated calcium channels, including N-type and P/Q-type channels.[2][8] This inhibition reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters, including glutamate.

Quantitative Data: Inhibition of Voltage-Gated Calcium Channels

The following table provides the IC₅₀ value for phenobarbital's inhibition of VGCCs.

| Parameter | Value | Channel Type | Method | Reference |

| IC₅₀ | 72 µM | Voltage-activated Ca²⁺ channels | Whole-cell voltage clamp | [8] |

Induction of Drug-Metabolizing Enzymes

A significant aspect of phenobarbital's pharmacology is its ability to induce the expression of various drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoforms in the liver.

Activation of the Constitutive Androstane Receptor (CAR)

Phenobarbital is a potent inducer of CYP2B and CYP3A subfamilies. This induction is primarily mediated through the activation of the nuclear receptor, the constitutive androstane receptor (CAR). Phenobarbital does not directly bind to CAR but rather initiates a signaling cascade that leads to its activation. Phenobarbital has been shown to bind to and inhibit the epidermal growth factor receptor (EGFR), leading to the dephosphorylation and activation of CAR.[9] Activated CAR then translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to phenobarbital-responsive enhancer modules (PBREMs) in the promoter regions of target genes, thereby upregulating their transcription.

Signaling Pathway: CAR/RXR-Mediated Gene Induction

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of phenobarbital on GABA-A receptor-mediated currents in cultured neurons.

Experimental Workflow:

Methodology:

-

Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

-

Recording:

-

Use a patch-clamp amplifier and a data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Establish a giga-ohm seal and rupture the membrane to achieve whole-cell configuration.

-

Hold the neuron at a potential of -60 mV.

-

Apply GABA (e.g., 1-10 µM) via a perfusion system to elicit inhibitory postsynaptic currents (IPSCs).

-

After recording a stable baseline, co-apply GABA with varying concentrations of phenobarbital.

-

-

Data Analysis:

-

Measure the amplitude and decay time constant of the IPSCs in the absence and presence of phenobarbital.

-

Plot dose-response curves to determine the EC₅₀ for potentiation.

-

Radioligand Binding Assay

This protocol is used to determine the binding affinity of phenobarbital to the GABA-A receptor complex using a radiolabeled ligand such as [³H]flunitrazepam.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction.

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [³H]flunitrazepam in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competing ligand (e.g., clonazepam).

-

To determine the effect of phenobarbital, perform competition binding assays with increasing concentrations of phenobarbital.

-

Incubate at 4°C for a specified time (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze competition binding data using non-linear regression to determine the IC₅₀ of phenobarbital.

-

Luciferase Reporter Gene Assay for CAR Activation

This assay quantifies the ability of phenobarbital to activate the CAR signaling pathway.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and co-transfect with an expression vector for human CAR and a reporter plasmid containing a luciferase gene under the control of a PBREM.

-

Compound Treatment: Treat the transfected cells with varying concentrations of phenobarbital or a vehicle control for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

The mechanism of action of phenobarbital is complex, extending beyond its well-established role as a positive allosteric modulator of the GABA-A receptor. Its inhibitory effects on excitatory amino acid receptors and voltage-gated calcium channels contribute significantly to its anticonvulsant properties. Furthermore, its induction of hepatic drug-metabolizing enzymes via the CAR/RXR pathway is a critical consideration in clinical practice due to the potential for drug-drug interactions. A thorough understanding of these multifaceted mechanisms is essential for the rational use of phenobarbital and for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. actifsource.com [actifsource.com]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Synthesis of Phenobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathway for phenobarbital (5-ethyl-5-phenylbarbituric acid), a cornerstone anticonvulsant and sedative-hypnotic medication. This document details the classical and most prevalent chemical synthesis route, offering granular insights into the requisite experimental protocols, reaction intermediates, and quantitative data to support research and development activities in the pharmaceutical sciences.

Introduction

Phenobarbital, first marketed in 1912, is a long-acting barbiturate renowned for its efficacy in the management of various seizure disorders. Its synthesis is a well-established process in medicinal chemistry, primarily revolving around the condensation of a disubstituted malonic ester with urea. While several synthetic variations exist, the most common industrial and laboratory-scale preparations commence from benzyl cyanide, leading to the key intermediate, diethyl ethylphenylmalonate, which is then cyclized to form the barbiturate ring.

This guide will elucidate the primary synthetic pathway, breaking it down into three key stages:

-

Stage 1: Synthesis of Diethyl Phenylmalonate

-

Stage 2: Alkylation of Diethyl Phenylmalonate

-

Stage 3: Condensation with Urea to Yield Phenobarbital

Core Synthesis Pathway

The classical synthesis of phenobarbital is a multi-step process that begins with benzyl cyanide. The pathway involves the formation of key intermediates, including ethyl phenylacetate and diethyl phenylmalonate, before the final cyclization reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the intermediates and the final product in the phenobarbital synthesis pathway.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.27 | 16.5 | 170-172 (14 mmHg)[1] |

| Diethyl Ethylphenylmalonate | C₁₅H₂₀O₄ | 264.32 | - | 135-146 (4.5-6.0 mmHg)[2] |

| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | - |

Table 2: Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |

| Diethyl Phenylmalonate Synthesis | Ethyl phenylacetate, Diethyl oxalate, Sodium ethoxide | Ethanol | 60, then 175 | 80-85[3] |

| Diethyl Ethylphenylmalonate Synthesis | Diethyl phenylmalonate, Ethyl bromide, Sodium ethoxide | Diethyl carbonate | 95-100 | 19[2] |

| Phenobarbital Synthesis | Diethyl ethylphenylmalonate, Urea, Sodium methoxide | - | - | 17.45[4][5] |

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory procedures and provide a detailed methodology for the synthesis of phenobarbital.

Stage 1: Synthesis of Diethyl Phenylmalonate

This stage involves the Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[1][6]

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.

-

Cool the resulting sodium ethoxide solution to 60°C.

-

Add 146 g of diethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[3]

-

Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur. Transfer the resulting paste to a beaker and allow it to cool to room temperature.

-

Stir the paste with 800 cc of dry ether, collect the solid by suction filtration, and wash with dry ether.

-

Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).

-

Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

-

Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).

-

Distill the resulting diethyl phenylmalonate under reduced pressure. The fraction boiling at 158–162°/10 mm is collected.[3]

Stage 2: Alkylation of Diethyl Phenylmalonate

This stage introduces the ethyl group at the α-position of diethyl phenylmalonate.

Experimental Protocol:

-

Prepare a solution of the sodio-derivative of diethyl phenylmalonate by treating 118 g of diethyl phenylmalonate with one equivalent of alcohol-free sodium ethoxide in 350 ml of diethyl carbonate.[2]

-

To this solution, add 65.4 g of ethyl bromide.

-

Heat the mixture at 95-100°C for approximately five hours.[2]

-

After the reaction, neutralize the mixture and perform an aqueous workup to isolate the crude diethyl ethylphenylmalonate.

-

Purify the product by vacuum distillation, collecting the fraction boiling at 135-146°C under 4.5-6.0 mmHg pressure.[2]

Stage 3: Condensation with Urea to Yield Phenobarbital

This final stage involves the cyclization of diethyl ethylphenylmalonate with urea to form the barbiturate ring.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in a suitable reaction vessel.

-

Add dry urea to the sodium methoxide solution.

-

Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[4][5]

-

The reaction mixture is then heated to drive the condensation and cyclization.

-

After the reaction is complete, the reaction mixture is worked up by acidification to precipitate the crude phenobarbital.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to the final purified product.

References

A Technical Guide to the Physicochemical Properties of Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of phenobarbital, a long-acting barbiturate with established anticonvulsant and sedative-hypnotic activities. The following sections detail its fundamental chemical and physical characteristics, present experimental protocols for their determination, and illustrate its primary mechanism of action. All quantitative data is summarized for clarity and ease of comparison.

Core Physicochemical Properties

Phenobarbital (5-ethyl-5-phenyl-barbituric acid) is a white crystalline powder.[1] Its properties are crucial for formulation development, understanding its pharmacokinetic profile, and ensuring its therapeutic efficacy. The properties of both the free acid and its sodium salt are presented below.

Table 1: General and Physicochemical Properties of Phenobarbital

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 232.24 g/mol | [1][3][4] |

| Appearance | Odorless white crystalline powder or colorless crystals.[1][3] | [1][3] |

| Taste | Slightly bitter | [1][3] |

| Melting Point | 174-178 °C | [1][3][5] |

| Boiling Point | 374.4°C (estimate) | [6] |

| pKa | 7.14 - 7.3 | [1][6][7] |

| LogP (Partition Coefficient) | 1.47 | [1] |

| Water Solubility | ~1 g/L or 1 mg/mL.[8] Very slightly soluble.[6] | [6][8] |

| Topological Polar Surface Area | 75.3 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4][7] |

| Hydrogen Bond Acceptor Count | 3 | [4][7] |

Table 2: Solubility of Phenobarbital in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Water | Very slightly soluble (~1 g/L) | [6][8] |

| Ethanol (96%) | Freely soluble | [6] |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Benzene | ~1.4 g/L | |

| Alkali Hydroxides/Carbonates | Soluble | [5][6] |

Table 3: Properties of Phenobarbital Sodium

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₂NaO₃ | [9][10] |

| Molecular Weight | 254.22 g/mol | [9] |

| Appearance | White, crystalline powder, may be hygroscopic.[9][10] | [9][10] |

| Water Solubility | Freely soluble (≥ 100 mg/mL); 1 g in ~1 mL.[9][10] | [9][10] |

| Ethanol Solubility | Soluble | [10] |

| Ether/Chloroform Solubility | Insoluble | |

| Aqueous Solution pH | ~9.3 | [9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard pharmaceutical analysis techniques applicable to a compound like phenobarbital.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the extent of a drug's ionization at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.[11][12]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the ionized and non-ionized species are equal.[13]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of phenobarbital (e.g., 1 mM) in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly soluble compounds.[11]

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[11]

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[11]

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[11]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the phenobarbital solution into a temperature-controlled vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the acidic pKa, make the solution acidic (pH ~2) with 0.1 M HCl.[11]

-

Begin titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[11]

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).[13]

-

Alternatively, plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, and membrane permeability. The shake-flask method is the gold standard for its experimental determination.[14][15]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[14]

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[16]

-

Prepare a stock solution of phenobarbital in the pre-saturated aqueous phase. The concentration should be chosen to ensure accurate quantification in both phases after partitioning.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the phenobarbital stock solution.[16]

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 1-24 hours). The duration should be optimized to avoid emulsion formation.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of phenobarbital in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

-

Calculate LogP:

-

LogP = log₁₀(P)

-

-

Mechanism of Action: GABA-A Receptor Modulation

Phenobarbital exerts its primary effects by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[7][17][18][19]

Phenobarbital binds to an allosteric site on the GABA-A receptor complex.[19] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[18][19] The prolonged channel opening leads to an enhanced influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less excitable and raising the threshold for firing an action potential.[18] This overall increase in synaptic inhibition is the basis for phenobarbital's anticonvulsant and sedative effects.[7] At higher concentrations, phenobarbital can also directly activate the GABA-A receptor, even in the absence of GABA.[17] Additionally, it may inhibit excitatory glutamate receptors, further contributing to its CNS depressant effects.[7][17]

Caption: Phenobarbital's mechanism of action at the GABA-A receptor.

References

- 1. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenobarbital CAS#: 50-06-6 [amp.chemicalbook.com]

- 3. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Phenobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenobarbital Sodium | C12H11N2NaO3 | CID 23674889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. digicollections.net [digicollections.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. youtube.com [youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. enamine.net [enamine.net]

- 17. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

An In-Depth Technical Guide to Phenobarbital Derivatives and Analogues for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, pharmacological evaluation, and structure-activity relationships of phenobarbital derivatives, providing a crucial resource for the development of novel anticonvulsant and CNS-active agents.

This technical guide delves into the core of phenobarbital chemistry and pharmacology, offering a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the synthesis of phenobarbital and its analogues, quantitative data on their biological activity, and in-depth experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies.

Core Structure and Mechanism of Action

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the treatment of epilepsy for decades.[1] Its core structure, 5-ethyl-5-phenyl-barbituric acid, has been the foundation for the development of numerous derivatives with a wide range of pharmacological activities.[2] The primary mechanism of action for phenobarbital and its analogues involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] By binding to a distinct site on the receptor, these compounds increase the duration of chloride ion channel opening induced by GABA.[1][4] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and thus raising the seizure threshold.[1][4]

Beyond its effects on the GABAergic system, phenobarbital also exhibits inhibitory effects on glutamate-induced neuronal excitation by blocking AMPA and kainate receptors.[1] Furthermore, it can modulate voltage-gated sodium and calcium channels, contributing to its overall anticonvulsant and membrane-stabilizing properties.[1][3]

Synthesis of Phenobarbital and its Derivatives

The synthesis of phenobarbital and its analogues typically involves the condensation of a disubstituted malonic ester with urea or a urea derivative in the presence of a strong base.[2][5] Variations in the synthetic route often lie in the preparation of the key malonic ester intermediate.

General Synthesis of Phenobarbital

A common synthetic pathway to phenobarbital starts with the reaction of diethyl ethylphenylmalonate and urea in the presence of a base like sodium methoxide. This reaction can be carried out in two main ways: either by adding the diethyl ethylphenylmalonate to a solution of sodium methoxide and then adding urea, or by adding urea to the sodium methoxide solution before the addition of the malonate.[5]

Synthesis of Phenobarbital Derivatives

The versatile barbituric acid scaffold allows for the synthesis of a wide array of derivatives through modifications at various positions.

N-alkylation of the barbiturate ring can be achieved to produce N-substituted derivatives. For instance, N1-(β-D-glucopyranosyluronate) barbiturate derivatives of barbital and phenobarbital have been synthesized through the condensation of per(trimethylsilyl)-barbital and -phenobarbital with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in the presence of trimethylsilyl trifluoromethanesulfonate.[6]

Modifications at the 5-position of the barbituric acid ring have been extensively explored to modulate pharmacological activity. For example, a series of barbituric acid derivatives containing a 1,2,3,4-tetrazoline moiety have been synthesized from phenobarbital by first reacting it with acrylonitrile to yield a diacetonitrile derivative. This intermediate is then treated with urea or thiourea, followed by reaction with aromatic aldehydes and subsequent cycloaddition with sodium azide.[2]

Another approach involves a one-pot, three-component reaction of arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water to synthesize 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives.[7]

Quantitative Data on Biological Activity

The anticonvulsant activity of phenobarbital and its derivatives is typically evaluated using standardized animal models, such as the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9] The potency is often expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is also assessed to determine the therapeutic index.

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |

| Phenobarbital | 12.0 (mice) | 15.0 (mice) | [8] |

| Valproate | 272 (mice) | 149 (mice) | [8] |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 38.5 (mice) | Not Reported | [10] |

| Compound 11a (a benztriazole derivative) | 50.8 (mice) | 76.0 (mice) | [11] |

| Compound 11b (a benztriazole derivative) | 54.8 (mice) | 52.8 (mice) | [11] |

| Compound 62a (a thiazolylamino-triazole-thione derivative) | 23.9 (mice) | 178.6 (mice) | [11] |

| Compound 62b (a thiazolylamino-triazole-thione derivative) | 13.4 (mice) | 81.6 (mice) | [11] |

| Compound 19 (a benzoxazole-triazole derivative) | 11.4 (mice) | 31.7 (mice) | [11] |

| Quinazoline Derivative 5b | 152 (mice) | Not Reported | [12] |

| Quinazoline Derivative 5c | 165 (mice) | Not Reported | [12] |

| Quinazoline Derivative 5d | 140 (mice) | Not Reported | [12] |

Table 1: Anticonvulsant activity of phenobarbital and various heterocyclic compounds in mice.

Binding affinities to the GABA-A receptor are also determined to understand the direct interaction of these compounds with their primary target. These are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Receptor/Assay | IC50 / Ki | Reference |

| Phenobarbital | Voltage-gated Na+ current (INa) in Neuro-2a cells | 83 µM (IC50) | [13] |

| Pentobarbitone | GABA-A receptor (α1β2γ2s) - Potentiation of GABA | 20-35 µM (Affinity) | [14] |

| Pentobarbitone | GABA-A receptor (α6β2γ2s) - Direct Activation | 58 µM (Affinity) | [14] |

Table 2: In vitro activity of barbiturates.

Experimental Protocols

Synthesis of 5-(furan-3-yl)barbiturate derivatives[7]

General Procedure:

-

A mixture of an appropriate arylglyoxal monohydrate (1 mmol) and acetylacetone (1 mmol) is stirred in water (5 mL) at 60 °C.

-

After thirty minutes, barbituric acid (1 mmol) is added to the mixture.

-

The reaction mixture is heated at 60 °C for an additional 10 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified by silica gel chromatography.

Maximal Electroshock Seizure (MES) Test[8][15]

Objective: To assess the ability of a compound to prevent the spread of seizures.

Animals: Male mice or rats.

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes using a convulsiometer.[12]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.

-

The absence of the tonic hindlimb extension is considered as protection.

-

Calculate the percentage of protected animals in each group and determine the ED50 value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test[3][16]

Objective: To evaluate the ability of a compound to raise the seizure threshold.

Animals: Male mice or rats.

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[3]

-

Place the animals in individual observation cages and observe them for a period of 30 minutes for the occurrence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[3]

-

The absence of clonic seizures during the observation period is considered protection.

-

Calculate the percentage of protected animals in each group and determine the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of phenobarbital's anticonvulsant action and a general workflow for the synthesis and evaluation of its derivatives.

Caption: Phenobarbital's primary mechanism of action.

Caption: Drug discovery workflow for phenobarbital analogues.

Conclusion

This technical guide provides a foundational understanding of phenobarbital derivatives and analogues for professionals in drug discovery and development. The provided data and protocols serve as a starting point for further research into this important class of compounds. The continued exploration of the structure-activity relationships of phenobarbital derivatives holds promise for the development of novel anticonvulsants and other CNS-active agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. youtube.com [youtube.com]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Effective Perturbations by Phenobarbital on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Phenobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro studies on phenobarbital, a long-standing anticonvulsant and sedative-hypnotic agent. The document delves into its multifaceted mechanisms of action, metabolic effects, and cellular impacts, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Mechanisms of Action

Phenobarbital's primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] However, its effects extend beyond GABAergic transmission to include the modulation of other ion channels and the activation of nuclear receptors that regulate gene expression.

GABAergic Modulation

Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[2] It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride ion channel opening when GABA is bound.[1][3] This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the likelihood of action potential firing.[1][3] This action contributes to its anticonvulsant and sedative effects.

Effects on Other Ion Channels

In addition to its well-established effects on GABA-A receptors, phenobarbital also influences other ion channels involved in neuronal excitability. It has been shown to block voltage-dependent sodium and calcium channels, which are critical for the propagation of action potentials and neurotransmitter release.[1][3] By inhibiting these channels, phenobarbital further reduces neuronal excitability. Studies in Neuro-2a cells have demonstrated that phenobarbital can synergistically inhibit several membrane ionic currents, including INa, IK(erg), IK(M), and IK(DR).[4]

Nuclear Receptor Activation and Gene Regulation

Phenobarbital is a well-known inducer of hepatic drug-metabolizing enzymes, primarily through the activation of nuclear receptors.[5][6][7] The two key nuclear receptors implicated in phenobarbital's effects are the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[5][6]

Phenobarbital indirectly activates CAR, leading to its translocation to the nucleus.[5] One proposed mechanism for this indirect activation involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[8] Phenobarbital has been found to bind to EGFR, preventing its activation and leading to the dephosphorylation and subsequent activation of CAR.[8] Once in the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific response elements on DNA, known as phenobarbital-responsive enhancer modules (PBREMs), to induce the transcription of target genes.[9][10]

Phenobarbital can also activate human PXR, but not mouse PXR, highlighting a species-specific effect.[5] The activation of both CAR and PXR leads to the induction of a wide array of genes involved in drug metabolism, including various cytochrome P450 (CYP) enzymes.[5][9][11]

Metabolic Effects: Cytochrome P450 Induction

A hallmark of phenobarbital's action is the induction of hepatic cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.[7][12][13] This induction can lead to significant drug-drug interactions.[14][15]

2.1.

In Vitro Models for Studying CYP Induction

-

Primary Human Hepatocytes: Considered the gold standard for in vitro studies of drug metabolism and CYP induction.[12]

-

Hepatoma Cell Lines (e.g., HepG2): While useful, they often exhibit lower basal levels of CYP expression compared to primary hepatocytes. Co-culture systems with other cell types, such as endothelial cells, can enhance their metabolic capabilities.[12]

-

Genetically Modified Cell Lines: Cell lines with knockout or overexpression of specific nuclear receptors (e.g., CAR-KO, PXR-KO HepaRG cells) are valuable tools for dissecting the specific roles of these receptors in phenobarbital-mediated gene induction.[16]

2.2.

Key Induced CYP Isoforms

Phenobarbital treatment in vitro has been shown to induce the expression of several CYP isoforms, including:

-

CYP2B family: Prototypical targets of phenobarbital-mediated CAR activation.[9][10]

-

CYP2C family: Induced by phenobarbital in human liver cell lines.[12]

-

CYP3A family: Also induced by phenobarbital, often through both CAR and PXR activation.[12][13]

Cellular Effects

Phenobarbital exerts a range of effects on different cell types in vitro, from modulating neuronal morphology to influencing the proliferation of lymphocytes.

Effects on Neuronal Cells

In vitro studies using cultured neurons have provided insights into the direct effects of phenobarbital on the nervous system. Chronic exposure of cultured mouse spinal cord neurons to phenobarbital has been shown to cause a concentration-dependent reduction in neuronal density and alterations in dendritic morphology, including reduced branching and length.[17] At concentrations exceeding therapeutic levels, phenobarbital can limit sustained high-frequency repetitive firing of neurons.[18]

Effects on Hepatocytes

In hepatocytes, besides the induction of metabolic enzymes, phenobarbital can lead to cellular hypertrophy.[19] It has also been shown to modestly up-regulate the mRNA of Hepatocyte Nuclear Factor 4 alpha (HNF-4α), a key regulator of liver-specific gene expression, and promote its nuclear expression.[19] Furthermore, phenobarbital has been implicated in the generation of reactive oxygen species (ROS) in hepatocytes, which can in turn modulate the induction of CYP enzymes.[20]

Effects on Other Cell Types

Phenobarbital has also been studied in other cell types. For instance, in cultured rat brain microvascular endothelial cells, which serve as an in vitro model of the blood-brain barrier, phenobarbital uptake is a time-, concentration-, and temperature-dependent process.[21] Evidence also suggests that P-glycoprotein (P-gp) may contribute to the efflux of phenobarbital from these cells.[21][22] In human lymphocytes, therapeutic concentrations of phenobarbital have been shown to suppress lymphocyte proliferation, potentially by affecting intracellular calcium signaling.[23]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies on phenobarbital.

| Cell Type | Phenobarbital Concentration | Observed Effect | Reference |

| Cultured Mouse Spinal Cord Neurons | 20, 40, and 90 µg/mL | Concentration-dependent reduction in neuronal density and altered dendritic morphology. | [17] |

| Cultured Mouse Spinal Cord Neurons | > 200 µM | Limitation of sustained high-frequency repetitive firing. | [18] |

| Primary Rat Hepatocytes | 1.5 mM | Substantial induction of CYP2B1 mRNA. | [20] |

| Human Lymphocytes | 15-30 µg/mL | No effect on polymorphonuclear neutrophil (PMN) activation. | [23] |

| Human Lymphocytes | > 100 µg/mL | Significant suppression of fMLP-induced chemotaxis. | [23] |

| Human Lymphocytes | 30 µg/mL | Significant inhibition of lymphocyte proliferation stimulated by phytohemagglutinin (PHA) and pokeweed mitogen. | [23] |

| Human Lymphocytes | 300 µg/mL | Inhibition of PHA-induced interleukin-2 (IL-2) production. | [23] |

| In Vitro Model | Assay | Parameter | Value/Observation | Reference |

| Cultured Rat Brain Microvascular Endothelial Cells | Polarized Transport | Transport of PB in the basolateral to apical (B-A) direction was significantly greater than in the apical to basolateral (A-B) direction. | P-gp may contribute to efflux. | [21] |

| Primary Rat Hepatocytes | Luciferase Reporter Assay | A 263-base pair CYP2B1 promoter fragment conferred suppression of PB-dependent luciferase expression by aminotriazole (AT) and activation by N-acetylcysteine (NAC). | Cellular redox status modulates CYP2B1 mRNA induction. | [20] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the in vitro study of phenobarbital.

5.1.

Cell Culture

-

Primary Neuronal Culture: Neurons are typically isolated from specific brain regions (e.g., spinal cord, hippocampus) of embryonic or neonatal rodents and plated on coated culture dishes. They are maintained in a specialized neurobasal medium supplemented with growth factors. Chronic drug exposure studies involve adding phenobarbital to the culture medium at various concentrations and for different durations.[17]

-

Hepatocyte Culture: Primary hepatocytes are isolated from liver tissue by collagenase perfusion. They are often cultured in a sandwich configuration between layers of collagen or on a basement membrane matrix to maintain their differentiated phenotype and metabolic activity.[12] For co-culture systems, hepatocytes are layered with other cell types like endothelial cells.[12]

-

Cell Line Culture: Immortalized cell lines such as HepG2 or Neuro-2a are maintained in standard culture media (e.g., DMEM, EMEM) supplemented with fetal bovine serum and antibiotics. They are passaged regularly to ensure logarithmic growth.

5.2.

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cultured cells using commercially available kits based on guanidinium thiocyanate-phenol-chloroform extraction or silica column-based methods.

-

Quantitative Real-Time PCR (qRT-PCR): This is the standard method for quantifying mRNA levels of specific genes (e.g., CYPs, nuclear receptors). Reverse transcription is performed to synthesize cDNA from the isolated RNA. The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification of the target gene is monitored in real-time, and the expression level is normalized to a housekeeping gene.[19]

5.3.

Luciferase Reporter Assays

-

Constructs: A reporter plasmid is constructed where the promoter region of a gene of interest (e.g., a PBREM from a CYP gene) is cloned upstream of a luciferase reporter gene.

-

Transfection: The reporter plasmid, along with a control plasmid (e.g., expressing Renilla luciferase for normalization), is transfected into cultured cells.

-

Treatment and Measurement: The transfected cells are treated with phenobarbital or a vehicle control. After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that phenobarbital activates the promoter of interest.[20]

5.4.

Immunoblotting (Western Blotting)

-

Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Electrophoresis and Transfer: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation and Detection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., a specific CYP isoform, CAR, PXR). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody. The signal is detected using a chemiluminescent substrate and visualized on an imaging system.

5.5.

Patch-Clamp Electrophysiology

-

Cell Preparation: Individual neurons in culture are identified under a microscope.

-

Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip can then be ruptured to allow recording of whole-cell currents.

-

Stimulation and Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study the properties of different ion channels. The effects of phenobarbital are assessed by perfusing the drug onto the cell and observing changes in the recorded currents or membrane potential.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows related to in vitro studies of phenobarbital.

References

- 1. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 2. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 3. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 4. Effective Perturbations by Phenobarbital on INa, IK(erg), IK(M) and IK(DR) during Pulse Train Stimulation in Neuroblastoma Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Induction of drug-metabolizing enzymes by phenobarbital in layered co-culture of a human liver cell line and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Clinically relevant drug interactions with antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenobarbital (drug interactions) | Research Starters | EBSCO Research [ebsco.com]

- 16. mdpi.com [mdpi.com]

- 17. Effects of chronic phenobarbital exposure on cultured mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 19. Phenobarbital regulates nuclear expression of HNF-4alpha in mouse and rat hepatocytes independent of CAR and PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Repression of phenobarbital-dependent CYP2B1 mRNA induction by reactive oxygen species in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. P-glycoprotein-mediated efflux of phenobarbital at the blood-brain barrier evidence from transport experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of phenobarbital on leukocyte activation: membrane potential, actin polymerization, chemotaxis, respiratory burst, cytokine production, and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacokinetics and pharmacodynamics of phenobarbital"

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenobarbital

Introduction

Phenobarbital, discovered in 1912, is the oldest anticonvulsant medication still in common use.[1] As a long-acting barbiturate, its primary applications include the treatment of various seizure types (excluding absence seizures), status epilepticus, and, historically, sedation and anxiety.[1][2][3] Its enduring clinical relevance is predicated on a well-characterized, albeit complex, pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive technical overview of phenobarbital, intended for researchers, scientists, and professionals in drug development. It details the drug's mechanism of action, its journey through the body, and the experimental methodologies used to elucidate these properties.

Pharmacokinetics (PK)

The clinical efficacy and safety profile of phenobarbital are directly influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics. It is distinguished by its high bioavailability, extensive distribution, hepatic metabolism with significant enzyme induction, and a notably long elimination half-life.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for phenobarbital in adult humans, compiled from various clinical studies.

| Parameter | Value | Species/Context | Citation(s) |

| Absorption | |||

| Bioavailability (Oral) | ~90% - 95% | Human Adults | [1][4][5] |

| Bioavailability (Rectal) | ~90% | Human Adults | [2] |

| Time to Peak Plasma (Tmax) | 8 - 12 hours (Oral) | Human Adults | [1] |

| 2.3 hours (Oral Tablets) | Human Adults | [4] | |

| ~5 minutes (IV) | Human Adults | [2] | |

| Distribution | |||

| Protein Binding | 20% - 45% | Human | [1][3] |

| Volume of Distribution (Vd) | 0.60 L/kg | Human Adults | [4][6] |

| Metabolism | |||

| Primary Site | Liver | Human | [1][7] |

| Metabolic Pathways | Hydroxylation, Glucuronidation | Human | [1] |

| Enzyme Induction | CYP2B6, CYP2C family, CYP3A family | Human | [1][8] |

| Excretion | |||

| Primary Route | Renal | Human | [1] |

| Unchanged in Urine | 25% - 50% | Human | [2] |

| Elimination | |||

| Elimination Half-life (t½) | 53 - 118 hours (2-5 days) | Human Adults | [1][3][5] |

| 5.8 days (IV); 5.1 days (Oral) | Human Adults (Single Study) | [4] | |

| Total Body Clearance | 3.0 mL/hr/kg | Human Adults (IV) | [4] |

| Renal Clearance | 0.8 mL/hr/kg | Human Adults (IV) | [4] |

Experimental Protocols for Pharmacokinetic Analysis

The characterization of phenobarbital's PK profile relies on well-defined clinical and analytical methodologies.

1. Clinical Study Design (Human Single Dose Crossover Study):

-

Objective: To determine the absolute bioavailability and pharmacokinetic parameters of oral versus intravenous phenobarbital.

-

Subjects: Healthy adult volunteers.

-

Design: A randomized, two-phase crossover study with a washout period of at least 3-4 weeks between phases.

-

Phase 1 (Intravenous): Subjects receive a single intravenous infusion of phenobarbital (e.g., 2.6 mg/kg).[4][6]

-

Phase 2 (Oral): The same subjects receive a single oral dose of phenobarbital in tablet form (e.g., 2.9 mg/kg).[4][6]

-

Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, and continuing for up to 21 days) to capture the long elimination phase.[4][6]

-

Bioanalysis: Serum or plasma is separated, and phenobarbital concentrations are quantified using a validated analytical method.

2. Analytical Methodology (High-Pressure Liquid Chromatography - HPLC):

-

Principle: HPLC is a common method for quantifying phenobarbital in biological matrices. It separates the drug from endogenous components based on its physicochemical properties.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to remove proteins and interfering substances from the serum or plasma samples. An internal standard is added to correct for extraction variability.

-

Chromatography: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile and a buffer) carries the sample through the column, separating phenobarbital from other components.

-

Detection: A UV detector is typically used to detect and quantify the phenobarbital as it elutes from the column. The peak area of phenobarbital relative to the internal standard is proportional to its concentration.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the resulting concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonLin®.[9]

Workflow for a human pharmacokinetic crossover study.

Pharmacodynamics (PD)

Phenobarbital's pharmacodynamic effects are primarily centered on the central nervous system (CNS) and the liver. It exerts its anticonvulsant and sedative effects by modulating neurotransmission and significantly alters the metabolism of many other compounds through potent enzyme induction.

Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism of action for phenobarbital is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3]

-

GABA-A Receptor: The GABA-A receptor is a ligand-gated ion channel, a pentameric protein complex that forms a central pore selectively permeable to chloride ions (Cl⁻).[10]

-

GABA Binding: When the inhibitory neurotransmitter GABA binds to its site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

-

Phenobarbital's Role: Phenobarbital binds to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of time the chloride channel remains open.[1][2][10] This is a key distinction from benzodiazepines, which increase the frequency of channel opening.[10]

-

Result: The prolonged channel opening leads to a greater influx of Cl⁻, a more pronounced hyperpolarization, and a powerful depression of neuronal excitability. This elevated seizure threshold is the basis of its anticonvulsant effect.[1][2]

Phenobarbital's modulation of the GABA-A receptor.

Mechanism of Action: Cytochrome P450 Induction

Phenobarbital is a prototypical inducer of hepatic cytochrome P450 (CYP) enzymes, a critical consideration in polypharmacy.[8] This induction leads to accelerated metabolism of co-administered drugs that are substrates for these enzymes.

-

Receptor Activation: Phenobarbital does not directly bind to DNA. Instead, it initiates a signaling cascade that leads to the activation and nuclear translocation of the Constitutive Androstane Receptor (CAR).[1][11]

-

Nuclear Translocation: Once activated, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

Gene Transcription: This CAR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREM) located in the promoter regions of target genes.[12]

-

Result: This binding initiates the transcription of genes encoding for multiple CYP enzymes (notably CYP2B6, CYP2C, and CYP3A families) and phase II metabolizing enzymes like UDP-glucuronosyltransferases.[1][8][12] The enzyme-inducing effect begins within days of starting therapy and can persist for weeks after discontinuation.[8]

Phenobarbital-mediated induction of CYP450 enzymes.

Therapeutic and Toxic Concentrations

Therapeutic drug monitoring (TDM) is essential for the safe and effective use of phenobarbital due to its narrow therapeutic index and large inter-individual variability.

| Concentration Range | Clinical Significance | Citation(s) |

| Therapeutic Range | 10 - 40 µg/mL (or mg/L) | [7][13][14] |

| Toxic Range | > 40 µg/mL | [7] |

| Symptoms of Toxicity | Sedation, ataxia, nystagmus, CNS depression, respiratory depression, coma. | [7] |

Experimental Protocols for Pharmacodynamic Analysis

Assessing the CNS effects of phenobarbital requires sensitive and objective measures.

1. Clinical Study Design (Human Double-Blind, Placebo-Controlled Crossover):

-

Objective: To quantify the relationship between phenobarbital serum concentration and its CNS-depressing effects.

-

Subjects: Healthy adult volunteers.

-

Design: A randomized, double-blind, placebo-controlled crossover study. Each subject receives both phenobarbital (e.g., a single 200 mg oral dose) and a matching placebo on separate occasions.[15]

-

Assessments: A battery of psychomotor and cognitive tests are performed at baseline and at multiple time points after dosing.

-

Subjective Measures: Visual Analogue Rating Scales (VARS) where subjects rate feelings of sedation, alertness, etc.[15]

-

Objective Measures:

-

Critical Flicker Fusion (CFF): Measures the frequency at which a flickering light is perceived as continuous, an index of CNS arousal.[15]

-

Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day, a sensitive measure of physiological sleepiness.[15]

-

Choice Reaction Time & Digit Symbol Substitution: Tests of cognitive processing speed and accuracy.[15]

-

-

Correlation: Test results are correlated with serum drug concentrations measured at the same time points to establish a concentration-effect relationship. Interestingly, studies have shown that pharmacodynamic tolerance develops rapidly, with CNS effects diminishing even while serum concentrations remain elevated.[15]

Conclusion

Phenobarbital possesses a unique and well-documented pharmacokinetic and pharmacodynamic profile. Its efficacy as an anticonvulsant is derived from its potentiation of GABAergic inhibition, while its clinical use is complicated by a long half-life and its powerful induction of hepatic enzymes, creating a high potential for drug-drug interactions. The methodologies outlined herein—from crossover PK studies analyzed by HPLC to placebo-controlled PD assessments—form the foundation of our understanding of this cornerstone therapeutic agent. For drug development professionals, a thorough appreciation of these principles is critical for navigating the complexities of developing new CNS-active agents and managing drug interaction liabilities.

References

- 1. Phenobarbital - Wikipedia [en.wikipedia.org]

- 2. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Phenobarbital Pharmacokinetics and Bioavailability in Adults | Semantic Scholar [semanticscholar.org]

- 7. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. droracle.ai [droracle.ai]

- 9. frontiersin.org [frontiersin.org]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Evaluation of therapeutic drug level monitoring of phenobarbital, phenytoin and carbamazepine in Iranian epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenobarbital Dosing and Therapeutic Drug Monitoring in the Neonatal Intensive Care Unit [yakhak.org]

- 15. Time-dependent pharmacodynamic effects of phenobarbital in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

"toxicology profile of phenobarbital"

An In-depth Technical Guide on the Toxicology Profile of Phenobarbital

Introduction

Phenobarbital is a long-acting barbiturate that has been utilized for its sedative, hypnotic, and anticonvulsant properties for over a century.[1] As one of the oldest still commonly used anti-seizure medications, its therapeutic applications are well-documented.[1] However, its narrow therapeutic index and significant toxicological profile necessitate a thorough understanding for professionals in research and drug development.[2] This document provides a comprehensive technical overview of the toxicology of phenobarbital, summarizing key data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

Phenobarbital's primary mechanism of action involves the modulation of neurotransmission in the central nervous system (CNS).[3] It is a nonselective CNS depressant that enhances the effects of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][5]

-

GABAergic System: Phenobarbital binds to an allosteric site on the GABA-A receptor complex.[1][5] This binding action increases the duration of the opening of the associated chloride (Cl-) ion channel, which potentiates the influx of chloride ions into the neuron.[1][4] The resulting hyperpolarization of the neuronal membrane raises the action potential threshold, leading to a decrease in neuronal excitability and a generalized CNS depression.[4][5]

-

Glutamatergic System: At higher concentrations, phenobarbital also contributes to its anticonvulsant effects by inhibiting the excitatory neurotransmitter glutamate.[5] It directly blocks glutamatergic AMPA and kainate receptors, further dampening neuronal firing.[1][6]

-

Ion Channel Modulation: The drug may also inhibit calcium channels, which results in a decreased release of excitatory neurotransmitters.[7]

Pharmacokinetics: ADME Profile

The toxicological impact of phenobarbital is closely linked to its pharmacokinetic properties.

-

Absorption: Following oral administration, phenobarbital is absorbed rapidly and completely, with a bioavailability of approximately 90-95%.[1][8] Peak plasma concentrations are typically reached 8 to 12 hours post-administration.[1]

-

Distribution: It has an apparent volume of distribution of 0.60 L/kg.[8][9] Protein binding is low, ranging from 20% to 45%.[1] Phenobarbital readily crosses the placenta.[10]

-

Metabolism: The liver is the primary site of metabolism, mainly through hydroxylation and glucuronidation.[1] Phenobarbital is a potent inducer of the cytochrome P450 (CYP) enzyme system, particularly isozymes CYP2B6, CYP2C9, and CYP3A4.[1][6][11] This induction can lead to significant drug-drug interactions and an accelerated metabolism of other substrates.[4][5]

-

Excretion: Elimination occurs through both hepatic metabolism and renal excretion, with up to 25% of a dose being eliminated unchanged in the urine.[6][12] The elimination half-life is very long, averaging between 2 to 7 days (48 to 100+ hours) in adults.[1][10]

| Pharmacokinetic Parameter | Value | Species | Reference |

| Oral Bioavailability | ~90% - 94.9% | Human | [1][8] |

| Peak Plasma Time (Tmax) | 2.3 - 12 hours (oral) | Human | [1][8] |

| Volume of Distribution (Vd) | 0.60 L/kg | Human | [8][9] |

| Plasma Protein Binding | 20% - 45% | Human | [1] |

| Elimination Half-Life (t½) | 5.1 - 5.8 days (48-100 hours) | Human | [8][10] |

| Total Body Clearance | 3.0 mL/hr/kg | Human | [8][9] |

| Renal Clearance | 0.8 mL/hr/kg | Human | [8][9] |

Acute Toxicity

Phenobarbital overdose is a significant medical emergency characterized by profound CNS and respiratory depression.[2][13] The narrow therapeutic window makes overdose a critical concern.

-

Symptoms: Overdose symptoms range from mild drowsiness, confusion, slurred speech, and ataxia to severe respiratory depression, coma, hypotension, hypothermia, and death.[2][14][15][16] Clinical toxicity can mimic brain death.[17]

-

Toxic Doses: Therapeutic serum levels are generally between 15 to 40 µg/mL.[2][10] Levels above 40 µg/mL indicate potential toxicity, while concentrations exceeding 80 µg/mL are associated with severe, life-threatening symptoms.[2] Ingestion of over 3 grams can produce coma.[17]

| Parameter | Value | Species | Route | Reference |

| LD50 | 162 mg/kg | Rat | Oral | [18] |

| LD50 | 110 mg/kg | Rat | Intraperitoneal | [18] |

| LD50 | 200 mg/kg | Rat | Subcutaneous | [18] |

| Therapeutic Serum Level | 15 - 40 µg/mL | Human | N/A | [2][19] |

| Toxic Serum Level | > 40 µg/mL | Human | N/A | [2][6] |

| Severe Toxicity Level | > 80 µg/mL | Human | N/A | [2] |

Experimental Protocols: Acute Oral Toxicity (Rat)

-

Methodology: While the specific study protocol for the LD50 value of 162 mg/kg in rats is not detailed in the provided references, a standard acute oral toxicity study (e.g., OECD Guideline 420) would involve the administration of phenobarbital at varying doses to fasted rats.[18] Observations for mortality and clinical signs of toxicity would be conducted over a period of up to 14 days. The LD50 is then calculated as the statistically estimated dose that would be fatal to 50% of the animals.

Chronic Toxicity

Long-term administration of phenobarbital is associated with several adverse effects.

-

Dependence and Withdrawal: Chronic use leads to physical dependence, and abrupt cessation can induce a life-threatening withdrawal syndrome.[1][3][11]

-

Hepatic Effects: As a potent enzyme inducer, chronic use can alter liver function.[20] While rare, long-term therapy has been associated with elevations in serum aminotransferases and, in some cases, hepatotoxicity.[4][20] The mechanism is thought to be an immunological response to a metabolically generated drug-protein complex.[20]

-

Metabolic and Endocrine Effects: Long-term use can deplete levels of vitamin D, folic acid, and vitamin B12.[11]

-

Neurological and Psychiatric Effects: Common long-term adverse events include irritability, depression, and cognitive impairment.[4][5] In children, it may cause paradoxical hyperactivity, while in the elderly, it can lead to excitement and confusion.[1]

Genotoxicity and Carcinogenicity

The carcinogenic potential of phenobarbital has been extensively studied.

-

Genotoxicity: Evidence regarding the genotoxicity of phenobarbital is inconsistent.[12] The majority of in-vivo data suggest it is not directly genotoxic.[12] However, some in-vitro assays have produced positive results, and it has shown comutagenic effects in combination with other agents in the Ames test.[12][21] One study in mice indicated that chronic oral administration at 1.2 mg/kg bw had both genotoxic and cytotoxic potential, as measured by chromosome aberrations and micronuclei induction.[22]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified phenobarbital as "possibly carcinogenic to humans" (Group 2B).[12][23] This classification is based on sufficient evidence in experimental animals and inadequate evidence in humans.[12]

-

Animal Studies: Phenobarbital consistently produces hepatocellular adenomas and carcinomas in mice.[12] In rats, it has been shown to promote liver and thyroid follicular-cell tumors.[12]

-

Human Studies: Epidemiological studies of patients treated with phenobarbital for epilepsy have shown a higher-than-expected occurrence of brain cancer, though this excess risk decreased over time after initial treatment.[12] Associations have also been noted for cancers of the lung, ovary, and gall-bladder in some cohort studies.[12][23]

-

| Study Type | Species | Findings | Reference |

| Carcinogenicity | Mouse | Consistently produced hepatocellular adenomas and carcinomas. | [12] |

| Carcinogenicity | Rat | Promoted hepatocellular adenomas and thyroid follicular-cell tumors. | [12] |

| Carcinogenicity | Human | Inadequate evidence; some studies show increased risk for brain, lung, and other cancers. | [12][23] |

| Genotoxicity | In vitro | Inconsistent results; some positive findings (e.g., chromosomal aberrations). | [12] |

| Genotoxicity | In vivo (Mouse) | Negative in most studies, but one chronic study showed genotoxic potential. | [12][22] |

Reproductive and Developmental Toxicity

Phenobarbital is classified as FDA Pregnancy Category D, indicating positive evidence of human fetal risk.[10]

-

Effects on Fetus and Neonate: The drug readily crosses the placenta.[10] Chronic use during pregnancy may cause hemorrhagic disease of the newborn (due to vitamin K deficiency) and a neonatal withdrawal syndrome.[10] Early-life exposure has been associated with reduced IQ in humans.[24]

-

Animal Studies: Prenatal exposure in rats has been shown to cause significant reproductive dysfunction in female offspring.

Experimental Protocols: Developmental Toxicity (Rat)

-

Methodology: Pregnant rats were administered phenobarbital (40 mg/kg/day) during various periods of gestation (e.g., days 17 to 20).[25] Another group received phenobarbital (20 mg/kg/day) during the neonatal period (days 1 to 8).[25]

-

Endpoints Measured: Female offspring were assessed for the onset of puberty, regularity of the estrous cycle, and fertility.[25] Plasma estrogen levels and uterine estrogen receptor concentrations were also measured.[25]

-

Results: Prenatal and postnatal exposure resulted in a significant delay in the onset of puberty, a high percentage of disordered estrous cycles (60% vs. 9% in controls), and a 50% infertility rate (compared to 0% in controls).[25] These effects were linked to elevated plasma estrogen and increased uterine estrogen receptors, indicating an action on neuroendocrine development.[25]

Drug-Drug Interactions

Phenobarbital's role as a potent inducer of hepatic CYP450 enzymes is the primary driver of its numerous and clinically significant drug-drug interactions.[1][26] There are over 800 known drug interactions with phenobarbital.[26]

-

Enzyme Induction: By inducing CYP3A4, CYP2C9, and other enzymes, phenobarbital accelerates the metabolism and reduces the efficacy of a wide range of drugs, including oral contraceptives, warfarin, and certain antiretrovirals.[4][5][11]

-

Pharmacodynamic Interactions: It has additive CNS and respiratory depressant effects when combined with other sedatives, such as alcohol, benzodiazepines, and opioids.[10][11][13][27] This can significantly increase the risk of overdose.[11]

-

Disease Interactions: Phenobarbital is contraindicated or requires caution in patients with pre-existing conditions like liver disease, porphyria, respiratory depression, and a history of substance dependence.[26][28]

References

- 1. Phenobarbital - Wikipedia [en.wikipedia.org]

- 2. Account Suspended [toxicology.blog]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 6. Phenobarbital Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenobarbital Pharmacokinetics and Bioavailability in Adults | Semantic Scholar [semanticscholar.org]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. youtube.com [youtube.com]

- 12. Phenobarbital (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]